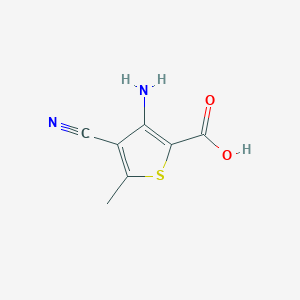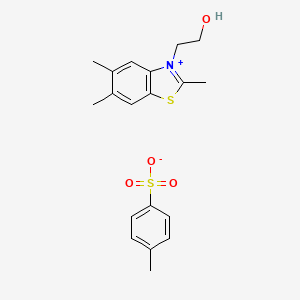![molecular formula C22H25Br2N3O4 B12495705 Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)
Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including methoxy, dibromo, and ethylpiperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials might include 3,5-dibromo-2-methoxybenzoic acid and 4-ethylpiperazine. The synthesis could involve the following steps:
Amidation Reaction: The 3,5-dibromo-2-methoxybenzoic acid is reacted with an amine derivative to form the benzamide intermediate.
Esterification: The benzamide intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dibromo groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atoms could yield various substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- METHYL 3-(3,5-DICHLORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-(3,5-DIFLUORO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
Uniqueness
METHYL 3-(3,5-DIBROMO-2-METHOXYBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of dibromo groups, which can impart distinct chemical and biological properties compared to its dichloro or difluoro analogs. These differences can affect the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C22H25Br2N3O4 |
|---|---|
分子量 |
555.3 g/mol |
IUPAC名 |
methyl 3-[(3,5-dibromo-2-methoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H25Br2N3O4/c1-4-26-7-9-27(10-8-26)19-6-5-14(22(29)31-3)11-18(19)25-21(28)16-12-15(23)13-17(24)20(16)30-2/h5-6,11-13H,4,7-10H2,1-3H3,(H,25,28) |
InChIキー |
UZVVTBUJOYVAAP-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)
![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12495635.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)

![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
